molecular formula C13H11ClFN3 B12882375 2-Amino-1-(2-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(2-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12882375
M. Wt: 263.70 g/mol
InChI Key: CTKKBVLGOKLBSX-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with amino, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-fluoroaniline with 2,3-pentanedione in the presence of a base to form the intermediate product. This intermediate is then subjected to cyclization and nitrile formation under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(2-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the specific application and target, but common mechanisms include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrole-3-carbonitrile
  • 2-Amino-1-(2-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carboxamide
  • 2-Amino-1-(2-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carboxylic acid

Uniqueness

2-Amino-1-(2-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C13H11ClFN3

Molecular Weight

263.70 g/mol

IUPAC Name

2-amino-1-(2-chloro-4-fluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C13H11ClFN3/c1-7-8(2)18(13(17)10(7)6-16)12-4-3-9(15)5-11(12)14/h3-5H,17H2,1-2H3

InChI Key

CTKKBVLGOKLBSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=C(C=C(C=C2)F)Cl)C

Origin of Product

United States

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